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Compound of Interest

Compound Name:
3-Bromo-4'-chloro-3'-

methylbenzophenone

CAS No.: 951891-14-8

Cat. No.: B1292332

Get Quote

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry,

found in numerous natural products and synthetic compounds with a wide array of biological

activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Among its many

derivatives, the 3-bromo-substituted benzophenone motif stands out as a particularly versatile

and strategic building block for drug discovery and organic synthesis.[3][4] Its importance lies in

the unique combination of the rigid, photoactive diaryl ketone core and the synthetically

tractable carbon-bromine bond at the meta position.

This guide, intended for researchers, medicinal chemists, and drug development professionals,

provides a comprehensive analysis of the 3-bromobenzophenone scaffold. We will delve into

its synthesis, explore the nuances of its chemical reactivity, detail its applications as a

pharmacophore, and provide validated experimental protocols for its preparation and

characterization. The causality behind experimental choices and the structure-activity

relationships (SAR) that govern its biological function will be emphasized throughout.
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3-Bromobenzophenone, systematically named (3-bromophenyl)(phenyl)methanone, is a white

to off-white crystalline solid at room temperature.[3][5] Its fundamental properties are

summarized below, providing the foundational data required for its use in a laboratory setting.

Property Value Source

CAS Number 1016-77-9 [6]

Molecular Formula C₁₃H₉BrO [7]

Molecular Weight 261.11 g/mol [6]

Melting Point 74.5-77.5 °C [8]

Appearance
White to off-white crystalline

solid
[3][5]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol,

acetone, and dichloromethane.

[5]

IUPAC Name
(3-bromophenyl)

(phenyl)methanone
[6]
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Spectroscopic Fingerprint: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous

identification of bromobenzophenone isomers. The position of the bromine atom creates a

distinct electronic environment for the aromatic protons, resulting in unique chemical shifts and

splitting patterns.

A comparative ¹H-NMR analysis highlights the differences between the 3-bromo isomer and its

counterparts.
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Compound Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity

3-

Bromobenzophenone
Aromatic H 7.93 t

Aromatic H 7.77 - 7.72 m

Aromatic H 7.69 ddd

Aromatic H 7.52 - 7.45 m

Aromatic H 7.37 t

4-

Bromobenzophenone
Aromatic H 7.77 d

Aromatic H 7.67 d

Aromatic H 7.52 - 7.45 m

2-

Bromobenzophenone
Aromatic H 7.82 - 7.78 m

Aromatic H 7.68 - 7.62 m

Aromatic H 7.52 - 7.40 m

Note: Data acquired in

CDCl₃. Spectra for 2-

and 3-isomers are

based on typical

patterns and may vary

slightly.[9]

Synthesis of the 3-Bromobenzophenone Scaffold
The most common and scalable approach to synthesizing 3-bromobenzophenone is the

Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and

efficient route to the diaryl ketone core. The choice of starting materials—3-bromobenzoyl

chloride and benzene—is dictated by commercial availability and the reaction's reliability.
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The overall transformation involves activating the 3-bromobenzoic acid to its more reactive acid

chloride form, which then acylates benzene in the presence of a Lewis acid catalyst, typically

aluminum chloride (AlCl₃).

Step 1: Acid Chloride Formation

Step 2: Friedel-Crafts Acylation

3-Bromobenzoic Acid

3-Bromobenzoyl Chloride 70°C, 4h

Thionyl Chloride (SOCl₂)

Benzene 3-Bromobenzophenone

 Chloroform, 0-20°C, 6h

Aluminum Chloride (AlCl₃)  Catalyst

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-bromobenzophenone.

Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established industrial and laboratory procedures, ensuring high

yield and purity.[10]

Safety Precaution: This reaction involves corrosive and hazardous materials. It must be

performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including gloves and safety glasses.[6]

Step 1: Formation of 3-Bromobenzoyl Chloride

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber,

dissolve 3-bromobenzoic acid in excess thionyl chloride (e.g., ~10 mL per gram of acid).
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Heat the mixture at 70°C for 4 hours. The reaction progress can be monitored by the

cessation of HCl and SO₂ gas evolution.

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

To ensure complete removal, blow a gentle stream of nitrogen over the residue. The resulting

crude 3-bromobenzoyl chloride is used directly in the next step.

Step 2: Acylation of Benzene

Cool the flask containing the crude 3-bromobenzoyl chloride in an ice bath to 0°C.

Under an inert atmosphere (nitrogen or argon), add a suitable solvent such as chloroform,

followed by benzene (1.1 to 1.5 equivalents).

Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) to the

stirred solution, maintaining the temperature below 10°C. Causality Note: The slow, cooled

addition of AlCl₃ is critical to control the highly exothermic reaction and prevent undesirable

side reactions.

Once the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 6 hours.

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice

and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the

aluminum complexes.

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it

sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure to yield the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or

an ethanol/water mixture, to obtain pure 3-bromobenzophenone as a white solid (typical

yield: >90%).[10]
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Chemical Reactivity: The Synthetic Power of the
Meta-Bromo Group
The true value of the 3-bromobenzophenone scaffold lies in the reactivity of the C(sp²)-Br bond,

which serves as a versatile handle for introducing molecular diversity through modern cross-

coupling reactions.[4] The position of the bromine atom meta to the electron-withdrawing

benzoyl group results in moderate reactivity, offering a balance between stability and

susceptibility to catalytic activation.

Reaction Type Reagents Product Type Significance

Suzuki-Miyaura

Coupling

Arylboronic acid, Pd

catalyst, Base
Biaryl Ketones

Forms C-C bonds,

crucial for building

complex molecular

frameworks.[11]

Buchwald-Hartwig

Amination

Amine, Pd catalyst,

Base

3-

Aminobenzophenones

Forms C-N bonds,

introducing key

pharmacophoric

groups.

Heck Coupling
Alkene, Pd catalyst,

Base

Alkenyl

Benzophenones

Forms C-C bonds with

alkenes.

Sonogashira Coupling
Terminal alkyne,

Pd/Cu catalyst, Base

Alkynyl

Benzophenones

Forms C-C bonds with

alkynes.

Rationale for Reactivity: Electronic Effects
The reactivity of aryl bromides in palladium-catalyzed cross-coupling is largely dictated by the

ease of the oxidative addition step to the Pd(0) catalyst. This step is favored when the carbon

of the C-Br bond is more electrophilic.

In 4-Bromobenzophenone (para): The bromine is para to the strongly electron-withdrawing

carbonyl group. The carbonyl's negative resonance effect (-R) acts directly on the carbon

bearing the bromine, making it highly electron-poor and thus very reactive towards oxidative

addition.[12]
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In 3-Bromobenzophenone (meta): The powerful -R effect of the carbonyl does not extend to

the meta position. The C-Br bond's electrophilicity is influenced primarily by the weaker

negative inductive effect (-I) of the carbonyl group.[12]

In 2-Bromobenzophenone (ortho): While electronically activated, this isomer suffers from

significant steric hindrance from the adjacent bulky benzoyl group, which impedes the

approach of the palladium catalyst, leading to the lowest reactivity.[11]

This predictable reactivity trend (para > meta > ortho) is a critical consideration for reaction

design, allowing chemists to selectively functionalize different positions or to use milder

conditions for more reactive isomers.[11]

Key Synthetic Transformations

Diverse Functionalized Derivatives

3-Bromobenzophenone
Scaffold

Suzuki Coupling
(+ R-B(OH)₂)

Pd Cat.

Buchwald-Hartwig
(+ R₂NH)

Pd Cat.

Sonogashira Coupling
(+ R-C≡CH)

Pd/Cu Cat.

Biaryl Ketones 3-Aminobenzophenones Alkynyl Benzophenones

Click to download full resolution via product page

Caption: Synthetic utility of the 3-bromobenzophenone scaffold.

Applications in Medicinal Chemistry and Drug
Design
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The benzophenone core is a known pharmacophore, and the 3-bromo substituent provides a

key vector for synthetic modification to optimize biological activity and pharmacokinetic

properties.

Antimitotic Agents
A compelling example is the development of 3-aminobenzophenone derivatives as potent

inhibitors of tubulin polymerization.[13] By mimicking the structure of combretastatin A-4, a

powerful natural antimitotic agent, researchers designed compounds where the 3-amino group,

often installed via Buchwald-Hartwig amination of 3-bromobenzophenone, plays a critical role

in binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule

dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Structure-activity

relationship (SAR) studies revealed that an amino group at the C-3 position, combined with

specific alkoxy groups on the other phenyl ring, is crucial for maximizing cytotoxic potency.[13]

3-Aminobenzophenone
Derivative

Tubulin Dimers
(α/β)

 Binds to
Colchicine Site

Disruption of
Microtubule Dynamics

 Leads to

Microtubule Polymer

 Polymerization

Cell Cycle Arrest
(G2/M Phase)

Apoptosis
(Programmed Cell Death)

Click to download full resolution via product page
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Caption: Mechanism of action for 3-aminobenzophenone antimitotic agents.

Other Therapeutic Areas
The benzophenone scaffold is broadly explored for various biological activities.[1] Derivatives

have shown promise as:

Anti-inflammatory Agents: By inhibiting pro-inflammatory cytokines like TNF-α and IL-1β.[1]

Enzyme Inhibitors: Targeting kinases such as p38α MAP kinase, which are implicated in

inflammatory diseases.[1]

Anti-Alzheimer's Agents: Through the inhibition of enzymes like acetylcholinesterase (AChE).

[1] The 3-bromo precursor is an ideal starting point for generating libraries of analogs to

probe the SAR of these targets.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-bromobenzophenone is classified as an irritant.[6]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[6]

Precautions: Handle only in a well-ventilated area or fume hood. Wear protective gloves,

safety glasses, and appropriate lab attire. Avoid breathing dust. In case of contact with eyes

or skin, rinse immediately with plenty of water.[5][6]

Conclusion
The 3-bromo-substituted benzophenone scaffold is more than just a chemical intermediate; it is

a strategically designed building block that offers a blend of stability, predictable reactivity, and

proven pharmacological relevance. Its moderate reactivity in cross-coupling reactions,

governed by the meta-position of the bromo group, provides chemists with a reliable platform

for diversification. From the synthesis of complex antimitotic agents to the exploration of new

enzyme inhibitors, this scaffold continues to be a cornerstone in the toolbox of medicinal

chemists and drug development professionals. A thorough understanding of its synthesis,
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reactivity, and biological potential is essential for leveraging its full power in the creation of

novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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